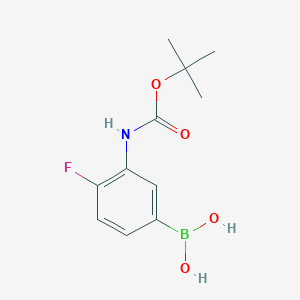

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

Description

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid (CAS: 1704069-72-6, molecular formula: C₁₁H₁₅BFNO₄, molecular weight: 255.05) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals . Its Boc group enhances stability during storage and synthetic manipulation, while the fluorine atom modulates electronic properties, improving reactivity in coupling reactions.

Properties

IUPAC Name |

[4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCCJWGXGNNJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Boc Protection Step

- Reagents and Conditions : The amine on the 3-amino-4-fluorophenyl precursor is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

- Solvent : Acetonitrile or similar aprotic solvents are typically used.

- Outcome : Formation of the Boc-protected amine, (3-((tert-butoxycarbonyl)amino)-4-fluorophenyl) intermediate, which is stable and suitable for subsequent borylation.

Boronic Acid Formation via Borylation

- Method : Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, are employed to introduce the boronic acid group.

- Catalysts : Palladium complexes such as Pd(PPh3)4 or NiCl2(dppp) with triphenylphosphine as ligand.

- Boronic Acid Source : Typically, bis(pinacolato)diboron or tetrahydroxyboron reagents.

- Base : Potassium carbonate or diisopropyl ethyl amine.

- Solvent : Ethanol, toluene, or mixed solvents.

- Temperature : Moderate heating (e.g., 65 °C) under nitrogen atmosphere for several hours (e.g., 6 hours).

- Workup : Filtration of catalyst, acid-base extraction, and purification to isolate the boronic acid product.

Industrial-Scale Synthesis Example

A patent-disclosed industrial method outlines a three-step process starting from o-fluoronitrobenzene:

| Step | Description | Reagents | Conditions | Yield & Purity |

|---|---|---|---|---|

| 1. Bromination | Bromination of o-fluoronitrobenzene with N-bromo-succinimide | N-bromo-succinimide, sulfuric acid | Room temp to moderate heating | Intermediate A |

| 2. Reduction | Reduction of nitro group to amine | Iron powder | Ambient to mild heating | Intermediate B (fluoro-5-bromaniline) |

| 3. Coupling/Borylation | Coupling of intermediate B with tetrahydroxyboron | NiCl2(dppp), triphenylphosphine, diisopropyl ethyl amine, ethanol | 65 °C, nitrogen, 6 hours | 45% yield, 99.4% purity (HPLC) |

This approach uses readily available raw materials and standard organic solvents like ethyl acetate, ethanol, and heptane, facilitating scalability and cost efficiency. The process includes purification steps involving acid-base extraction and vacuum drying to obtain high-purity product suitable for industrial applications.

Preparation of Stock Solutions and Formulations

For research and formulation purposes, the compound's solubility and preparation of stock solutions are critical:

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 3.9206 |

| 5 mM | 1 | 0.7841 |

| 10 mM | 1 | 0.3921 |

Volumes scale proportionally for 5 mg and 10 mg amounts accordingly.

Reaction Types and Conditions Relevant to Preparation

- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl halides; requires bases like potassium carbonate and solvents such as toluene or ethanol.

- Deprotection of Boc Group : Acidic conditions using trifluoroacetic acid or hydrochloric acid in organic solvents.

- Oxidation of Boronic Acid : Can be oxidized to phenols using hydrogen peroxide or sodium perborate if needed for further transformations.

These reactions are integral to the preparation and functionalization of the compound.

Summary Table of Preparation Methods

| Step | Process | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Boc Protection | Boc2O, NaOH or DMAP, acetonitrile | Protects amine group |

| 2 | Bromination (Industrial) | N-bromo-succinimide, sulfuric acid | Introduces bromine for coupling |

| 3 | Reduction | Iron powder | Converts nitro to amine |

| 4 | Borylation/Coupling | NiCl2(dppp), triphenylphosphine, diisopropyl ethyl amine, ethanol, 65 °C, N2 | Forms boronic acid group |

| 5 | Purification | Acid-base extraction, solvent evaporation | Ensures high purity (>99% HPLC) |

| 6 | Stock Solution Prep | DMSO, PEG300, Tween 80, water | For formulation and research use |

Research Findings and Practical Considerations

- The Boc protection step is crucial to prevent amine interference during borylation.

- The palladium or nickel-catalyzed coupling is the key step for boronic acid installation.

- Industrial methods optimize reaction times, catalyst loading, and solvent recovery for cost-effective production.

- Purity above 99% is achievable with proper workup and purification.

- The compound is soluble in organic solvents like methanol and DMSO, facilitating formulation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in Suzuki-Miyaura couplings , facilitating carbon-carbon bond formation. This reaction typically involves aryl halides and palladium catalysts:

General Reaction Scheme:

Key Data:

-

Catalysts: Pd(PPh), PdCl(dppf), or Pd(dba) with ligands (e.g., SPhos, XPhos) .

-

Bases: KCO, NaCO, or KPO in solvents like toluene, ethanol, or dioxane/water mixtures.

Example:

Coupling with tetrafluoroiodobenzene yielded fluorinated biphenyl derivatives at 70–80°C in THF/water .

Oxidation Reactions

The boronic acid group can undergo oxidation to form phenolic derivatives:

Reaction Pathway:

Conditions:

-

Oxidants: Hydrogen peroxide (30% in HO) or sodium perborate.

-

Solvents: Methanol or aqueous mixtures.

-

Selectivity: The Boc group remains intact under mild conditions .

Protection/Deprotection of the Amino Group

The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for the amine, enabling selective functionalization:

Deprotection:

Applications:

-

Post-coupling deprotection allows for further modifications (e.g., peptide coupling or alkylation) .

-

Stability: The Boc group resists hydrolysis under basic Suzuki conditions but cleaves readily in acidic media.

Nucleophilic Substitution at the Fluorine Site

The electron-withdrawing fluorine atom activates the aryl ring for nucleophilic aromatic substitution:

Reagents:

-

Amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO).

-

Example: Reaction with morpholine at 80°C yielded substituted aniline derivatives .

Complexation with Diols and Biomolecules

The boronic acid forms reversible complexes with diols, enabling applications in biosensing and drug delivery:

Mechanism:

Key Findings:

-

Binding affinity depends on diol pKa and boronic acid substituents .

-

Demonstrated inhibition of serine proteases via covalent bonding to active-site residues .

Comparative Reactivity Table

Synthetic Considerations

Scientific Research Applications

Anticancer Research

Boronic acids have been extensively studied for their potential as anticancer agents. The ability of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid to inhibit proteasomes has been explored, as proteasome inhibitors are known to induce apoptosis in cancer cells. Studies indicate that compounds with similar structures can selectively target cancerous tissues while sparing normal cells, which is critical for reducing side effects during chemotherapy .

Drug Development

This compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals. Its ability to form stable complexes with biomolecules makes it an ideal candidate for developing targeted therapies. For instance, derivatives of boronic acids are being investigated for their roles in the treatment of diseases such as diabetes and cardiovascular conditions .

Cross-Coupling Reactions

This compound can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of biaryl compounds, which are essential intermediates in the manufacture of various agrochemicals and pharmaceuticals .

Synthesis of Functional Materials

The compound's boronic acid group can also be employed to create functional materials such as polymers and hydrogels. These materials have applications in drug delivery systems where controlled release is required . The incorporation of this compound into polymer matrices enhances the material's properties, making them suitable for biomedical applications.

Sensor Development

Boronic acids are known for their ability to form reversible complexes with sugars and other diols, making them useful in sensor technology. This compound can be utilized to develop sensors that detect glucose levels, which is particularly beneficial for diabetes management . The sensitivity and specificity of these sensors can significantly improve patient monitoring.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid largely depends on its application:

Suzuki-Miyaura Coupling: Involves oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium.

Biological Activity: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Variations on the Phenyl Ring

A. (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid (CAS: 874219-26-8)

- Molecular Formula: C₁₁H₁₅BFNO₃

- Key Differences: Replaces the Boc-amino group with a tert-butylcarbamoyl moiety.

- Its molecular weight (239.06) is lower, suggesting reduced steric bulk compared to the target compound .

B. (3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid (CAS: 874219-24-6)

- Molecular Formula: C₁₃H₁₇BFNO₃

- Key Differences: Substitutes the Boc-amino group with a cyclohexylcarbamoyl group.

- This may limit its use in sterically demanding synthetic pathways .

C. (3,5-Difluoro-4-propoxyphenyl)boronic acid (CAS: 2096331-43-8)

- Molecular Formula : C₉H₁₁BF₂O₃

- Key Differences : Features two fluorine atoms (3,5-positions) and a propoxy group (4-position).

- However, the absence of an amino group limits post-functionalization opportunities .

Positional Isomers and Functional Group Variations

A. 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzene boronic acid (Compound 11, )

- Key Differences: Boc-protected aminomethyl group at the 5-position instead of the 3-position.

- Impact: Altered regiochemistry may affect electronic distribution and steric interactions during coupling. The aminomethyl group offers a distinct vector for further derivatization .

B. (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (CAS: 380430-68-2)

- Molecular Formula: C₁₁H₁₆BNO₄

- Key Differences : Lacks the 4-fluoro substituent present in the target compound.

- Impact : Reduced electron-withdrawing effects may lower reactivity in Suzuki couplings. The absence of fluorine also alters solubility and metabolic stability in biological applications .

4-Amino-3-fluorophenylboronic acid hydrochloride

- Molecular Formula: C₆H₈BClFNO₂

- Key Differences: Unprotected amino group and hydrochloride salt.

- Impact: The free amino group increases reactivity but necessitates stringent handling due to instability. The hydrochloride salt improves aqueous solubility but complicates use in anhydrous reactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Reactivity in Coupling | Stability |

|---|---|---|---|---|---|---|

| (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid | 1704069-72-6 | C₁₁H₁₅BFNO₄ | 255.05 | Boc-amino (3), F (4) | High | High |

| (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid | 874219-26-8 | C₁₁H₁₅BFNO₃ | 239.06 | tert-Butylcarbamoyl (3), F (4) | Moderate | Moderate |

| (3,5-Difluoro-4-propoxyphenyl)boronic acid | 2096331-43-8 | C₉H₁₁BF₂O₃ | 227.99 | F (3,5), OPr (4) | Very High | Moderate |

| (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | 380430-68-2 | C₁₁H₁₆BNO₄ | 237.06 | Boc-amino (3) | Moderate | High |

| 4-Amino-3-fluorophenylboronic acid hydrochloride | - | C₆H₈BClFNO₂ | 191.40 | NH₂ (4), F (3), HCl | High (unstable) | Low |

Key Research Findings

- Electronic Effects : The 4-fluoro substituent in the target compound enhances reactivity in Suzuki-Miyaura couplings by polarizing the boronic acid moiety .

- Steric Considerations : Boc-protected analogs exhibit moderate steric bulk, balancing reactivity and stability better than carbamoyl-substituted derivatives .

- Synthetic Utility : The Boc group’s orthogonal deprotection (e.g., using TMSI/MeOH as in ) allows sequential modification, a critical advantage in drug candidate synthesis .

Biological Activity

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid, with the molecular formula CHBFNO and CAS number 1704069-72-6, is a boronic acid derivative that has garnered attention for its potential biological activity, particularly in relation to kinase inhibition and therapeutic applications in cancer treatment. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and can serve as an important pharmacophore in drug design. The tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 255.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 1704069-72-6 |

Kinase Inhibition

Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 Beta). GSK-3β is implicated in numerous cellular processes, including cell proliferation and apoptosis. The compound exhibits competitive inhibition with an IC value of approximately 8 nM, indicating strong potency against this target .

Table 1: Inhibitory Activity Against Kinases

| Kinase | IC (nM) | Remarks |

|---|---|---|

| GSK-3β | 8 | Competitive inhibitor |

| IKK-β | Not specified | Potential target |

| ROCK-1 | Not specified | Potential target |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that the compound has a favorable safety profile, showing no significant decrease in cell viability at concentrations up to 10 µM. This suggests that it may be a promising candidate for further development as a therapeutic agent without substantial cytotoxic effects .

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 0.1 | HT-22 | 98 |

| 1 | HT-22 | 95 |

| 10 | HT-22 | 92 |

| 50 | BV-2 | 90 |

| 100 | BV-2 | 85 |

The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with cancer progression. By inhibiting GSK-3β, it may alter the phosphorylation status of key substrates involved in cell cycle regulation and apoptosis .

Case Studies

A notable case study involved the use of this compound in a preclinical model of cancer. Researchers found that administration of this compound led to a significant reduction in tumor size compared to control groups. The study emphasized the need for further investigation into its pharmacodynamics and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the Boc-protected amine group into the phenylboronic acid scaffold?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via a two-step process: (1) nitration or direct amination of the phenyl ring, followed by (2) Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. For example, in the synthesis of structurally analogous Boc-protected phenylboronic acids, the amine group is first generated via catalytic hydrogenation of a nitro precursor or via palladium-mediated coupling, followed by Boc protection under anhydrous conditions .

Q. How can the purity of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid be reliably assessed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Complementary techniques include:

- 1H/13C NMR : Verify the absence of residual solvents (e.g., THF, DMF) and byproducts like deboronated species.

- Elemental analysis : Confirm C, H, N, and B content within ±0.3% of theoretical values.

- Mass spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]+ at m/z 280.1 for C₁₁H₁₄BFNO₄) .

Q. What storage conditions are optimal for maintaining the stability of this boronic acid derivative?

- Methodological Answer : Store at 0–6°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic acid group. Desiccate using silica gel or molecular sieves to avoid moisture-induced degradation. Long-term storage (>6 months) requires vacuum-sealed containers .

Advanced Research Questions

Q. How does the ortho-fluorine substituent influence Suzuki-Miyaura coupling reactivity in this compound?

- Methodological Answer : The electron-withdrawing fluorine atom at the ortho position enhances the electrophilicity of the boronic acid, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the bulky Boc group may necessitate optimized conditions:

- Catalyst : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Base : Cs₂CO₃ or K₃PO₄ in THF/H₂O (3:1) at 80°C.

- Monitoring : Track reaction progress via TLC (Rf shift) or 19F NMR to detect deboronation byproducts .

Q. What strategies mitigate competing protodeboronation during cross-coupling reactions?

- Methodological Answer : Protodeboronation is minimized by:

- Low-temperature reactions : Conduct couplings at 50–60°C instead of reflux.

- Aprotic solvents : Use toluene or dioxane instead of protic solvents like ethanol.

- Additives : Include pinacol (1.2 eq) to stabilize the boronic acid as a cyclic ester .

Q. How can structural modifications to the Boc group impact biological activity in antiviral studies?

- Methodological Answer : In HCV NS5B polymerase inhibitors (e.g., ligand K4J in ), the Boc group enhances membrane permeability and metabolic stability. Modifications to the Boc group (e.g., replacing tert-butyl with cyclopropyl) can be evaluated via:

- Molecular docking : Assess binding affinity to the Palm domain of viral polymerases.

- ADMET profiling : Measure logP, plasma protein binding, and CYP450 inhibition .

Q. What analytical techniques resolve contradictions in reported synthetic yields for similar Boc-protected boronic acids?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) often arise from variations in:

- Catalyst loading : Optimize Pd(OAc)₂ from 2–5 mol%.

- Reaction time : Extend from 12h to 24h for complete conversion (monitored via 11B NMR).

- Workup protocols : Use aqueous NaHCO₃ washes to remove residual Pd, followed by recrystallization from EtOAc/hexane .

Key Challenges and Recommendations

- Synthetic Challenges : Steric hindrance from the Boc group requires tailored catalysts (e.g., bulky phosphine ligands).

- Analytical Pitfalls : Use 19F NMR to distinguish between regioisomers in fluorinated derivatives.

- Biological Applications : Prioritize derivatives with logP <3 to balance potency and solubility in antiviral screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.